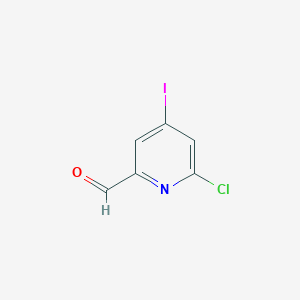
6-Chloro-4-iodopicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-iodopicolinaldehyde is a chemical compound with the molecular formula C6H3ClINO and a molecular weight of 267.45 g/mol It is a derivative of picolinaldehyde, where the 6th position of the pyridine ring is substituted with a chlorine atom and the 4th position with an iodine atom
Vorbereitungsmethoden
The synthesis of 6-Chloro-4-iodopicolinaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of picolinaldehyde derivatives. For instance, starting with 6-chloropicolinaldehyde, an iodination reaction can be carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium to introduce the iodine atom at the 4th position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
6-Chloro-4-iodopicolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and iodine atoms can participate in nucleophilic substitution reactions. For example, the chlorine atom can be substituted with a nucleophile like an amine or thiol under appropriate conditions.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-iodopicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-iodopicolinaldehyde depends on its chemical structure and the specific reactions it undergoes. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The chlorine and iodine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-4-iodopicolinaldehyde can be compared with other halogenated picolinaldehyde derivatives, such as:
6-Chloropicolinaldehyde: Similar structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodopicolinaldehyde: Lacks the chlorine atom, which may affect its reactivity and the types of reactions it can undergo.
6-Bromo-4-iodopicolinaldehyde: Substitutes chlorine with bromine, potentially altering its chemical properties and reactivity
Eigenschaften
Molekularformel |
C6H3ClINO |
|---|---|
Molekulargewicht |
267.45 g/mol |
IUPAC-Name |
6-chloro-4-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3ClINO/c7-6-2-4(8)1-5(3-10)9-6/h1-3H |
InChI-Schlüssel |
LBDZKHZMXWODCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


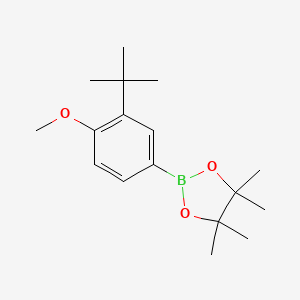
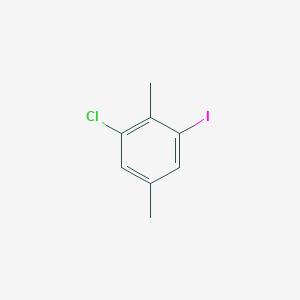

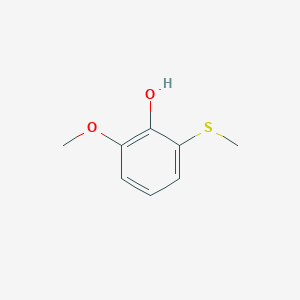
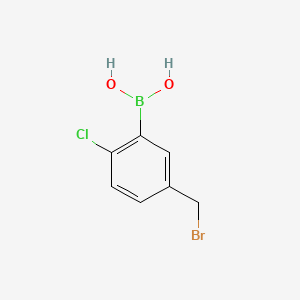
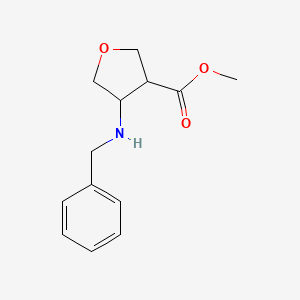


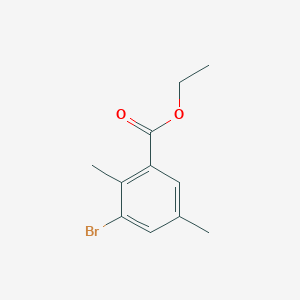




![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
